molecular formula C17H24N2O2 B5752029 N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide

Numéro de catalogue B5752029
Poids moléculaire: 288.4 g/mol
Clé InChI: VOYQVHCEZJXPLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received approval from the United States Food and Drug Administration (FDA) in 2015.

Mécanisme D'action

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide selectively targets the mutant form of EGFR, which is overexpressed in NSCLC. It irreversibly binds to the ATP-binding site of EGFR, inhibiting its activity and preventing the activation of downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been shown to induce apoptosis (programmed cell death) in NSCLC cells, as well as inhibit cell proliferation and migration. It also has a favorable safety profile, with fewer side effects than first-generation EGFR TKIs.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide in lab experiments is its specificity for the mutant form of EGFR, which allows for more precise targeting of cancer cells. However, one limitation is that it may not be effective in patients with NSCLC that do not have the T790M mutation.

Orientations Futures

For research on N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide include investigating its potential use in combination with other cancer treatments, such as immune checkpoint inhibitors or chemotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment duration for N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide in different patient populations.

Méthodes De Synthèse

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide involves a multistep process starting with the reaction of 4-bromoaniline with 1-azepanecarbonyl chloride to form N-(4-bromo-phenyl)azepanecarboxamide. This intermediate is then reacted with 2-methylpropanoic acid to form N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide.

Applications De Recherche Scientifique

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with NSCLC that have developed resistance to first-generation EGFR TKIs due to the T790M mutation.

Propriétés

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(2)16(20)18-15-9-7-14(8-10-15)17(21)19-11-5-3-4-6-12-19/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYQVHCEZJXPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.